molecular formula C11H9N3O B13110682 8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one

8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B13110682
M. Wt: 199.21 g/mol
InChI Key: VTSUUBMLGITKLX-UHFFFAOYSA-N
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Description

8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a fused ring system that includes both pyrrole and quinoxaline moieties, which contribute to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxalinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound’s antineoplastic activity suggests that it may inhibit certain enzymes or signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the amino group, which can participate in various chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

8-amino-5H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C11H9N3O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,12H2,(H,13,15)

InChI Key

VTSUUBMLGITKLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)N

Origin of Product

United States

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